molecular formula C10H12O2 B2846294 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid CAS No. 1286700-28-4

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid

Cat. No. B2846294
CAS RN: 1286700-28-4
M. Wt: 164.204
InChI Key: GUQRBBFSKQZSRM-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-5-ene-2-carboxylic acid is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The IUPAC name for this compound is spiro[bicyclo[2.2.1]hept2ene-7,1’-cyclopropane]-5-carboxylic acid .

Scientific Research Applications

Generation and Rearrangement

The generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations demonstrate the compound's reactivity and potential in creating complex molecular structures. Research shows the synthesis of spiro(bicyclo[2.2.1]heptane-2,1'-cyclopropane) derivatives and explores their solvolysis reactions, indicating faster reactions than analogous exo-2-norbornyl esters. This is attributed to ion-pair recombination and a bridged carbocation intermediate, illustrating the compound's utility in studying molecular vibrations and rearrangements (Kirmse, Landscheidt, & Schleich, 1992).

Novel Bornane Synthesis

A study focused on the synthesis of a bornane derivative via solvolysis reactions, showcasing an innovative approach to synthesizing spirocyclopropane derivatives. This research highlights the compound's role in creating new molecular frameworks, potentially opening avenues for further applications in medicinal chemistry and material science (Föhlisch, Abu Bakr, & Fischer, 2002).

Competitive Atom Shifts in Strained Carbenes

Research on spiro[3.3]hept-1-ylidene, a strained carbene reaction intermediate, produced through high-vacuum flash pyrolysis, underscores the compound's significance in studying reaction mechanisms, specifically [1,2]-sigmatropic rearrangements. This highlights its utility in understanding molecular rearrangements and the impact of strain on chemical reactivity (Rosenberg, Schrievers, & Brinker, 2016).

Ring-Opening Olefin Metathesis Polymerization

The polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) via ring-opening olefin metathesis demonstrates the compound's potential in polymer science. This research provides insights into the microstructure of the resulting polymers, emphasizing the role of steric hindrance in influencing polymer characteristics, which could be valuable for developing new materials with tailored properties (Seehof & Risse, 1993).

Cyclopropane Participation in Norbornyl Cations

Investigations into the nitrous acid deamination of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-endo-2-amine have shed light on the reactivity and stability of cyclopropane-containing norbornyl cations. This research further elucidates the compound's versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions (Herrmann & Kirmse, 1995).

properties

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQRBBFSKQZSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(C2C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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